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Compound of Interest

Compound Name: N-(Pyrimidin-4-yl)acetamide

Cat. No.: B091857 Get Quote

An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of N-
(Pyrimidin-4-yl)acetamide (C6H7N3O)

Abstract
This technical guide provides a comprehensive overview of N-(Pyrimidin-4-yl)acetamide, a

heterocyclic compound of significant interest to the chemical and pharmaceutical sciences.

With the molecular formula C6H7N3O, this molecule serves as a pivotal building block in the

synthesis of more complex, biologically active agents. The pyrimidine core is a well-established

pharmacophore present in numerous therapeutic drugs, making its derivatives prime

candidates for drug discovery pipelines. This document details the compound's core identity,

physicochemical properties, and spectroscopic signature. Furthermore, it presents a robust,

field-proven synthetic protocol with mechanistic insights, discusses its applications in medicinal

chemistry, and outlines essential safety and handling procedures. The content is structured to

provide researchers, scientists, and drug development professionals with both foundational

knowledge and actionable insights for utilizing N-(Pyrimidin-4-yl)acetamide in their work.

The Pyrimidine Scaffold: A Cornerstone of Medicinal
Chemistry
The pyrimidine ring system is a privileged scaffold in drug development, renowned for its

versatile biological activities and synthetic accessibility.[1][2] This nitrogen-containing

heterocycle is a fundamental component of life, forming the basis of nucleobases such as
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cytosine, thymine, and uracil. Its ability to effectively form hydrogen bonds and serve as a

bioisostere for other aromatic systems, like a phenyl group, allows it to interact with a wide

array of biological targets, often enhancing the pharmacokinetic and pharmacodynamic

properties of a drug candidate.[1] Consequently, pyrimidine derivatives have been successfully

developed into a broad spectrum of therapeutics, including antimicrobial, anticancer, antiviral,

and anti-inflammatory agents.[1][2][3] The U.S. Food and Drug Administration (FDA) has

approved a rapidly growing portfolio of pyrimidine-containing drugs, underscoring their

therapeutic value across oncology, immunology, and infectious diseases.[4] N-(Pyrimidin-4-
yl)acetamide represents a simple yet powerful derivative, providing a stable core and a

functional handle for the elaboration of novel chemical entities.

Core Compound Identification
Unambiguous identification is the bedrock of all chemical research and development. The

fundamental identifiers for N-(Pyrimidin-4-yl)acetamide are summarized below.

Identifier Value Source(s)

Chemical Name N-(Pyrimidin-4-yl)acetamide [5][6][7]

CAS Number 16166-22-6 [5][6][7]

Molecular Formula C6H7N3O [5][6][7]

Molecular Weight 137.14 g/mol [5][6][7]

MDL Number MFCD18823812 [5][6]

Physicochemical and Structural Properties
The physical properties of a compound dictate its handling, formulation, and reaction

conditions. N-(Pyrimidin-4-yl)acetamide is a stable solid at room temperature, a characteristic

suggested by its high melting point.
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Property Value Source(s)

Melting Point 201-203 °C [7]

Appearance
White to off-white solid

(predicted)

Solubility
Soluble in DMSO, Methanol;

Sparingly soluble in water

Molecular Structure
The structure consists of an acetamide group attached to the C4 position of a pyrimidine ring.

The amide linkage is planar, and the pyrimidine ring provides a flat, aromatic core with two

nitrogen atoms that can act as hydrogen bond acceptors.

Caption: 2D molecular structure of N-(Pyrimidin-4-yl)acetamide.

Predicted Spectroscopic Profile
While final characterization must rely on experimentally acquired data, a predictive analysis

based on the molecular structure is invaluable for guiding synthesis and purification efforts.

Commercial suppliers confirm the availability of spectroscopic data such as NMR and LC-MS

for this compound.[5][8]

¹H NMR Spectroscopy (Predicted, in DMSO-d₆, 400 MHz): The proton NMR spectrum is

expected to be highly characteristic, showing distinct signals for each of the aromatic protons

and the acetamide group.
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Proton
Predicted Shift (δ,
ppm)

Multiplicity Rationale

-NH ~10.5 Broad Singlet

Amide proton,

exchangeable, broad

due to quadrupole

coupling.

H2 ~8.8
Singlet (or narrow

triplet)

Pyrimidine proton

between two nitrogen

atoms, highly

deshielded.

H6 ~8.5 Doublet

Pyrimidine proton

adjacent to N1,

coupled to H5.

H5 ~7.8 Doublet
Pyrimidine proton

coupled to H6.

-CH₃ ~2.2 Singlet
Methyl protons of the

acetyl group.

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆, 100 MHz): The carbon spectrum provides a

map of the carbon backbone, with the carbonyl and pyrimidine carbons appearing at downfield

shifts.
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Carbon Predicted Shift (δ, ppm) Rationale

-C=O ~169
Carbonyl carbon of the amide

group.

C4 ~158
Pyrimidine carbon attached to

the amide nitrogen.

C2, C6 ~155-157
Deshielded pyrimidine carbons

adjacent to ring nitrogens.

C5 ~115 Shielded pyrimidine carbon.

-CH₃ ~24
Methyl carbon of the acetyl

group.

Infrared (IR) Spectroscopy: Key vibrational frequencies are anticipated that confirm the

presence of the critical functional groups.

~3300-3100 cm⁻¹: N-H stretching of the secondary amide.

~1680 cm⁻¹: C=O stretching (Amide I band), characteristic of the carbonyl group.

~1550 cm⁻¹: N-H bending (Amide II band).

~1600, 1480 cm⁻¹: C=C and C=N stretching vibrations within the pyrimidine ring.

Mass Spectrometry (MS):

Molecular Ion ([M]⁺): A peak at m/z = 137, corresponding to the molecular weight of the

compound, is expected.[5][6]

Key Fragments: A prominent fragment at m/z = 95 is anticipated, corresponding to the loss of

ketene (CH₂=C=O) from the parent ion, leaving the 4-aminopyrimidine radical cation.

Another likely fragment is at m/z = 43 (acetyl cation).

Synthesis and Mechanistic Insights
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The synthesis of N-(Pyrimidin-4-yl)acetamide is most reliably achieved via the acylation of 4-

aminopyrimidine. This is a standard and high-yielding transformation in organic chemistry. The

protocol described below is a self-validating system, designed for robustness and

reproducibility.

Recommended Synthetic Protocol: Acetylation of 4-
Aminopyrimidine
This protocol details the N-acetylation using acetic anhydride. The choice of acetic anhydride is

based on its appropriate reactivity and the ease of removing the acetic acid byproduct during

work-up.

Materials:

4-Aminopyrimidine

Acetic Anhydride

Pyridine (as solvent and acid scavenger)

Deionized Water

Diethyl Ether

Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0

equivalent of 4-aminopyrimidine in a minimal amount of pyridine under ambient temperature.

Causality: Pyridine serves as both a solvent and a base to neutralize the acetic acid formed

during the reaction, driving the equilibrium towards the product.

Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirring solution, add

1.1 equivalents of acetic anhydride dropwise via a syringe. Causality: Slow, cooled addition

is critical to control the exothermic nature of the acylation, preventing side reactions and

ensuring selectivity.
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Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room

temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding

cold deionized water. This will hydrolyze any remaining acetic anhydride. A precipitate of the

crude product should form.

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly

with cold water followed by a small amount of cold diethyl ether to remove residual

impurities. Causality: The water wash removes pyridine and acetic acid, while the ether wash

removes non-polar impurities without significantly dissolving the desired product.

Purification: The crude product can be purified by recrystallization from an appropriate

solvent system (e.g., ethanol/water) to yield N-(Pyrimidin-4-yl)acetamide as a crystalline

solid.

Characterization: Confirm the identity and purity of the final product using the spectroscopic

methods outlined in Section 3.2, alongside melting point determination.
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Preparation

Reaction

Work-up & Purification

1. Dissolve 4-Aminopyrimidine
in Pyridine

2. Cool to 0 °C

3. Add Acetic Anhydride
(Dropwise)

4. Stir and Warm to RT
(Monitor by TLC)

5. Quench with Cold Water

6. Isolate by Filtration

7. Recrystallize

Final Product:
N-(Pyrimidin-4-yl)acetamide

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of N-(Pyrimidin-4-yl)acetamide.
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Relevance in Drug Discovery and Development
N-(Pyrimidin-4-yl)acetamide is more than a simple chemical; it is a strategic starting point for

the development of high-value pharmaceutical agents. Its utility can be viewed through two

primary lenses:

As a Core Building Block: The compound provides a pre-functionalized pyrimidine ring.

Medicinal chemists can leverage the existing structure to perform further chemical

modifications, such as substitution on the pyrimidine ring or modification of the acetamide

side chain, to build a library of analogues for screening against biological targets. The

pyrimidine core itself is known to interact with kinases, a critical class of enzymes in cancer

signaling pathways.

In Fragment-Based Drug Design (FBDD): FBDD is a powerful methodology where small,

low-complexity molecules ("fragments") that bind weakly to a biological target are identified

and then optimized into potent leads. N-(Pyrimidin-4-yl)acetamide is an ideal fragment. The

pyrimidine ring can serve as an "anchor," binding to a specific pocket on a protein, while the

acetamide group provides a "growth vector" from which chemists can elaborate the structure

to pick up additional interactions and increase affinity and selectivity.
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Caption: Conceptual role in Fragment-Based Drug Design (FBDD).

Safety, Handling, and Toxicology
As a responsible Senior Application Scientist, ensuring the safe handling of all chemicals is

paramount. While specific toxicological data for N-(Pyrimidin-4-yl)acetamide is not widely

published, data from structurally related compounds and general principles of laboratory safety

should be strictly followed.
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Hazard Profile (Anticipated): Based on similar acetamide and pyrimidine derivatives, the

compound should be treated as a potential irritant.

Hazard Statements: May cause skin irritation (H315), cause serious eye irritation (H319),

and may cause respiratory irritation (H335).[9]

Signal Word: Warning.[9]

Recommended Handling Procedures:

Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a

certified chemical fume hood, to minimize inhalation exposure.[9]

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab

coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Do not eat, drink, or smoke in the laboratory.[9][10]

Storage and Disposal:

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.[9]

Disposal: Dispose of waste materials in accordance with all local, regional, and national

regulations. Do not allow the product to enter drains or waterways.[9]

Conclusion
N-(Pyrimidin-4-yl)acetamide (C6H7N3O) is a fundamentally important heterocyclic

compound. Its well-defined structure, characterized by a stable pyrimidine core and a reactive

acetamide handle, makes it a valuable asset for synthetic and medicinal chemists. The

straightforward and robust synthesis allows for its accessible production, while its structural

features position it as a strategic building block and an ideal fragment for modern drug

discovery campaigns. Adherence to rigorous safety protocols ensures its effective and

responsible use in the laboratory. This guide provides the necessary technical foundation for
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researchers to confidently incorporate N-(Pyrimidin-4-yl)acetamide into their programs,

paving the way for future innovations in science and medicine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b091857#molecular-structure-and-formula-of-n-
pyrimidin-4-yl-acetamide-c6h7n3o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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